Cas no 79775-19-2 ((Pyr 6,Pro9)-Substance P (6-11) Pyr-Phe-Phe-Pro-Leu-Met-NH2)

(Pyr 6,Pro9)-Substance P (6-11) Pyr-Phe-Phe-Pro-Leu-Met-NH2 structure
79775-19-2 structure
Produktname:(Pyr 6,Pro9)-Substance P (6-11) Pyr-Phe-Phe-Pro-Leu-Met-NH2
CAS-Nr.:79775-19-2
MF:C39H53N7O7S
MW:763.945828199387
MDL:MFCD00076800
CID:563844
PubChem ID:119137

(Pyr 6,Pro9)-Substance P (6-11) Pyr-Phe-Phe-Pro-Leu-Met-NH2 Chemische und physikalische Eigenschaften

Namen und Kennungen

    • L-Methioninamide,5-oxo-L-prolyl-L-phenylalanyl-L-phenylalanyl-L-prolyl-L-leucyl-
    • (PHE2)-TRH
    • (Pyr⁶,Pro⁹)-Substance P (6-11)
    • (Pyr6,Pro9)-Substance P (6-11), Septide
    • [Pyr6,Pro9]-Substance P (6-11)
    • [Glp6,L-Pro9]SP(6-11)
    • [GLP6,PRO9] SUBSTANCE P (6-11)
    • [pGlu6,Pro9]substance P-(6-11)
    • [pGlu6,Pro9]subustance P(6-11)
    • GLP-PHE-PHE-PRO-LEU-MET-NH2
    • PGLU-PHE-PHE-PRO-LEU-MET-NH2
    • PYR-FFPLM
    • PYR-PHE-PHE-PRO-LEU-MET-NH2
    • SEPTIDE
    • 5-Oxo-L-prolyl-L-phenylalanyl-L-phenylalanyl-L-prolyl-L-leucyl-L-methioninamide (ACI)
    • 81: PN: US20050009742 PAGE: 21 claimed sequence
    • (S)-N-((S)-1-(((S)-1-amino-4-(methylthio)-1-oxobutan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)-1-(((S)-5-oxopyrrolidine-2-carbonyl)-L-phenylalanyl-L-phenylalanyl)pyrrolidine-2-carboxamide
    • GTPL2095
    • CHEMBL1885865
    • L-Methioninamide, 5-oxo-L-prolyl-L-phenylalanyl-L-phenylalanyl-L-prolyl-L-leucyl-
    • CS-0105963
    • 5-Oxo-L-prolyl-L-phenylalanyl-L-phenylalanyl-L-prolyl-L-leucyl-L-methioninamide
    • 79775-19-2
    • NCGC00167313-01
    • Pglu(6)-pro(9)-SP(6-11)
    • [pGlu6,Pro9]substance P
    • SCHEMBL22029363
    • Substance P (6-11), pyroglutamyl(6)-proline(9)-
    • 6-Glp-9-pro-substance P (6-11)
    • Substance P (6-11), glp(6)-pro(9)-
    • HY-P2000
    • Q27088782
    • MFCD00076800
    • (2S)-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide
    • UUZURPUIMYJOIL-JNRWAQIZSA-N
    • (pGlu6,Pro9)substance P
    • (2S)-N-((2S)-1-(((2S)-1-((2S)-2-(((2S)-1-(((2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamoyl)pyrrolidin-1-yl)-1-oxo-3-phenylpropan-2-yl)amino)-1-oxo-3-phenylpropan-2-yl)-5-oxopyrrolidine-2-carboxamide
    • (Pyr 6,Pro9)-Substance P (6-11) Pyr-Phe-Phe-Pro-Leu-Met-NH2
    • MDL: MFCD00076800
    • Inchi: 1S/C39H53N7O7S/c1-24(2)21-29(36(50)42-27(34(40)48)18-20-54-3)44-38(52)32-15-10-19-46(32)39(53)31(23-26-13-8-5-9-14-26)45-37(51)30(22-25-11-6-4-7-12-25)43-35(49)28-16-17-33(47)41-28/h4-9,11-14,24,27-32H,10,15-23H2,1-3H3,(H2,40,48)(H,41,47)(H,42,50)(H,43,49)(H,44,52)(H,45,51)/t27-,28-,29-,30-,31-,32-/m0/s1
    • InChI-Schlüssel: UUZURPUIMYJOIL-JNRWAQIZSA-N
    • Lächelt: C(N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@H](C(=O)N)CCSC)(=O)[C@@H](NC(=O)[C@@H](NC([C@@H]1CCC(=O)N1)=O)CC1C=CC=CC=1)CC1C=CC=CC=1

Berechnete Eigenschaften

  • Genaue Masse: 850.36100
  • Monoisotopenmasse: 763.37271823g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 12
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 22
  • Schwere Atomanzahl: 61
  • Anzahl drehbarer Bindungen: 29
  • Komplexität: 1320
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 6
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topologische Polaroberfläche: 234Ų

Experimentelle Eigenschaften

  • PSA: 357.57000
  • LogP: -0.92850

(Pyr 6,Pro9)-Substance P (6-11) Pyr-Phe-Phe-Pro-Leu-Met-NH2 Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
TRC
P226660-1mg
(Pyr 6,Pro9)-Substance P (6-11) Pyr-Phe-Phe-Pro-Leu-Met-NH2
79775-19-2
1mg
$ 335.00 2022-06-03
TRC
P226660-5mg
(Pyr 6,Pro9)-Substance P (6-11) Pyr-Phe-Phe-Pro-Leu-Met-NH2
79775-19-2
5mg
$ 1115.00 2022-06-03
AAPPTec
P000821-10mg
[Pyr6,Pro9]-Substance P (6-11)
79775-19-2
10mg
$240.00 2024-07-19
MedChemExpress
HY-P2000-10mg
Septide
79775-19-2
10mg
¥2400 2024-04-17
abcr
AB477579-1 mg
(Pyr6,Pro9)-Substance P (6-11); .
79775-19-2
1mg
€154.50 2023-04-20
TRC
P226660-2.5mg
(Pyr 6,Pro9)-Substance P (6-11) Pyr-Phe-Phe-Pro-Leu-Met-NH2
79775-19-2
2.5mg
$ 535.00 2022-06-03
AAPPTec
P000821-25mg
[Pyr6,Pro9]-Substance P (6-11)
79775-19-2
25mg
$480.00 2024-07-19
MedChemExpress
HY-P2000-5mg
Septide
79775-19-2
5mg
¥1500 2024-04-17
AAPPTec
P000821-5mg
[Pyr6,Pro9]-Substance P (6-11)
79775-19-2
5mg
$145.00 2024-07-19
abcr
AB477579-1mg
(Pyr6,Pro9)-Substance P (6-11); .
79775-19-2
1mg
€161.90 2025-02-16

(Pyr 6,Pro9)-Substance P (6-11) Pyr-Phe-Phe-Pro-Leu-Met-NH2 Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: 4-Methylmorpholine ,  Isobutyl chloroformate Solvents: Dimethylformamide
Referenz
[pGlu6, Pro9]SP6-11, a selective agonist for the substance P P-receptor subtype
Laufer, Ralph; et al, Journal of Medicinal Chemistry, 1986, 29(7), 1284-8

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: 4-Methylmorpholine ,  Isobutyl chloroformate Solvents: Dimethylformamide
2.1 Reagents: Hydrochloric acid Solvents: Acetic acid
3.1 Reagents: 4-Methylmorpholine ,  Isobutyl chloroformate Solvents: Dimethylformamide ,  Hexamethylphosphoramide
4.1 Reagents: Hydrochloric acid Solvents: Acetic acid
5.1 Reagents: 4-Methylmorpholine ,  Isobutyl chloroformate Solvents: Dimethylformamide
6.1 Reagents: Hydrochloric acid Solvents: Acetic acid
7.1 Reagents: 4-Methylmorpholine ,  Isobutyl chloroformate Solvents: Dimethylformamide
Referenz
[pGlu6, Pro9]SP6-11, a selective agonist for the substance P P-receptor subtype
Laufer, Ralph; et al, Journal of Medicinal Chemistry, 1986, 29(7), 1284-8

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Acetic acid
2.1 Reagents: 4-Methylmorpholine ,  Isobutyl chloroformate Solvents: Dimethylformamide
Referenz
[pGlu6, Pro9]SP6-11, a selective agonist for the substance P P-receptor subtype
Laufer, Ralph; et al, Journal of Medicinal Chemistry, 1986, 29(7), 1284-8

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: 4-Methylmorpholine ,  Isobutyl chloroformate Solvents: Dimethylformamide
2.1 Reagents: Hydrochloric acid Solvents: Acetic acid
3.1 Reagents: 4-Methylmorpholine ,  Isobutyl chloroformate Solvents: Dimethylformamide
Referenz
[pGlu6, Pro9]SP6-11, a selective agonist for the substance P P-receptor subtype
Laufer, Ralph; et al, Journal of Medicinal Chemistry, 1986, 29(7), 1284-8

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: 4-Methylmorpholine ,  Isobutyl chloroformate Solvents: Dimethylformamide ,  Hexamethylphosphoramide
2.1 Reagents: Hydrochloric acid Solvents: Acetic acid
3.1 Reagents: 4-Methylmorpholine ,  Isobutyl chloroformate Solvents: Dimethylformamide
4.1 Reagents: Hydrochloric acid Solvents: Acetic acid
5.1 Reagents: 4-Methylmorpholine ,  Isobutyl chloroformate Solvents: Dimethylformamide
Referenz
[pGlu6, Pro9]SP6-11, a selective agonist for the substance P P-receptor subtype
Laufer, Ralph; et al, Journal of Medicinal Chemistry, 1986, 29(7), 1284-8

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Acetic acid
2.1 Reagents: 4-Methylmorpholine ,  Isobutyl chloroformate Solvents: Dimethylformamide ,  Hexamethylphosphoramide
3.1 Reagents: Hydrochloric acid Solvents: Acetic acid
4.1 Reagents: 4-Methylmorpholine ,  Isobutyl chloroformate Solvents: Dimethylformamide
5.1 Reagents: Hydrochloric acid Solvents: Acetic acid
6.1 Reagents: 4-Methylmorpholine ,  Isobutyl chloroformate Solvents: Dimethylformamide
Referenz
[pGlu6, Pro9]SP6-11, a selective agonist for the substance P P-receptor subtype
Laufer, Ralph; et al, Journal of Medicinal Chemistry, 1986, 29(7), 1284-8

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Ammonia Solvents: Methanol
2.1 Reagents: Hydrochloric acid Solvents: Acetic acid
3.1 Reagents: 4-Methylmorpholine ,  Isobutyl chloroformate Solvents: Dimethylformamide
4.1 Reagents: Hydrochloric acid Solvents: Acetic acid
5.1 Reagents: 4-Methylmorpholine ,  Isobutyl chloroformate Solvents: Dimethylformamide ,  Hexamethylphosphoramide
6.1 Reagents: Hydrochloric acid Solvents: Acetic acid
7.1 Reagents: 4-Methylmorpholine ,  Isobutyl chloroformate Solvents: Dimethylformamide
8.1 Reagents: Hydrochloric acid Solvents: Acetic acid
9.1 Reagents: 4-Methylmorpholine ,  Isobutyl chloroformate Solvents: Dimethylformamide
Referenz
[pGlu6, Pro9]SP6-11, a selective agonist for the substance P P-receptor subtype
Laufer, Ralph; et al, Journal of Medicinal Chemistry, 1986, 29(7), 1284-8

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: 4-Methylmorpholine ,  Isobutyl chloroformate Solvents: Dimethylformamide
2.1 Reagents: Ammonia Solvents: Methanol
3.1 Reagents: Hydrochloric acid Solvents: Acetic acid
4.1 Reagents: 4-Methylmorpholine ,  Isobutyl chloroformate Solvents: Dimethylformamide
5.1 Reagents: Hydrochloric acid Solvents: Acetic acid
6.1 Reagents: 4-Methylmorpholine ,  Isobutyl chloroformate Solvents: Dimethylformamide ,  Hexamethylphosphoramide
7.1 Reagents: Hydrochloric acid Solvents: Acetic acid
8.1 Reagents: 4-Methylmorpholine ,  Isobutyl chloroformate Solvents: Dimethylformamide
9.1 Reagents: Hydrochloric acid Solvents: Acetic acid
10.1 Reagents: 4-Methylmorpholine ,  Isobutyl chloroformate Solvents: Dimethylformamide
Referenz
[pGlu6, Pro9]SP6-11, a selective agonist for the substance P P-receptor subtype
Laufer, Ralph; et al, Journal of Medicinal Chemistry, 1986, 29(7), 1284-8

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Acetic acid
2.1 Reagents: 4-Methylmorpholine ,  Isobutyl chloroformate Solvents: Dimethylformamide
3.1 Reagents: Hydrochloric acid Solvents: Acetic acid
4.1 Reagents: 4-Methylmorpholine ,  Isobutyl chloroformate Solvents: Dimethylformamide
Referenz
[pGlu6, Pro9]SP6-11, a selective agonist for the substance P P-receptor subtype
Laufer, Ralph; et al, Journal of Medicinal Chemistry, 1986, 29(7), 1284-8

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Acetic acid
2.1 Reagents: 4-Methylmorpholine ,  Isobutyl chloroformate Solvents: Dimethylformamide
3.1 Reagents: Hydrochloric acid Solvents: Acetic acid
4.1 Reagents: 4-Methylmorpholine ,  Isobutyl chloroformate Solvents: Dimethylformamide ,  Hexamethylphosphoramide
5.1 Reagents: Hydrochloric acid Solvents: Acetic acid
6.1 Reagents: 4-Methylmorpholine ,  Isobutyl chloroformate Solvents: Dimethylformamide
7.1 Reagents: Hydrochloric acid Solvents: Acetic acid
8.1 Reagents: 4-Methylmorpholine ,  Isobutyl chloroformate Solvents: Dimethylformamide
Referenz
[pGlu6, Pro9]SP6-11, a selective agonist for the substance P P-receptor subtype
Laufer, Ralph; et al, Journal of Medicinal Chemistry, 1986, 29(7), 1284-8

(Pyr 6,Pro9)-Substance P (6-11) Pyr-Phe-Phe-Pro-Leu-Met-NH2 Raw materials

(Pyr 6,Pro9)-Substance P (6-11) Pyr-Phe-Phe-Pro-Leu-Met-NH2 Preparation Products

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